Bafilomycina1
Description
Historical Context of Bafilomycin A1 Discovery and its Emergence as a Research Probe
The bafilomycins constitute a family of macrolide antibiotics initially isolated from various Streptomyces species. wikipedia.orginvivogen.comnih.gov Among these, Bafilomycin A1 emerged as the most widely utilized derivative, first isolated from Streptomyces griseus. wikipedia.orgnih.govdrugbank.com Its discovery dates back to at least 1988, when it was characterized for its inhibitory effects on membrane ATPases. caltagmedsystems.co.uk The defining characteristic that propelled Bafilomycin A1 into prominence as a research probe was its highly specific and potent inhibition of vacuolar H+-ATPases (V-ATPases). invivogen.comscbt.comnih.govcaltagmedsystems.co.ukmedchemexpress.comapexbt.comtocris.com This specificity allowed researchers to selectively target and disrupt V-ATPase activity, providing a unique means to investigate a myriad of cellular processes previously challenging to isolate and study. invivogen.comscbt.com
Significance of Bafilomycin A1 as a Tool for Elucidating V-ATPase-Dependent Cellular Mechanisms
Bafilomycin A1 exerts its effect by specifically binding to the V0 sector (particularly subunit c, also known as ATP6V0C) of the V-ATPase complex. scbt.comnih.gov This binding event inhibits the translocation of H+ ions, thereby preventing the pumping of protons into the lumen of acidic organelles. invivogen.comscbt.comnih.gov The consequence is a significant increase in the pH (alkalinization) of these intracellular compartments, including lysosomes, endosomes, and autophagosomes. invivogen.comnih.govhaematologica.orgportlandpress.com While Bafilomycin A1 is highly selective for V-ATPases, it is important to note that at higher micromolar concentrations, it can also affect P-type ATPases. wikipedia.org The precise and potent inhibitory action of Bafilomycin A1 on V-ATPases makes it an invaluable tool for:
Investigating the critical role of acidic environments in various aspects of cell biology. scbt.com
Dissecting and elucidating cellular mechanisms that are dependent on V-ATPase activity, such as autophagy, endocytosis, and the maintenance of lysosomal function and intracellular pH. invivogen.comscbt.comnih.govnih.govmdpi.comresearchgate.net
Enabling researchers to distinguish V-ATPase-dependent processes from those mediated by other ATP-hydrolyzing enzymes. tocris.com
Overview of Key Research Areas and Applications of Bafilomycin A1 in Cellular Biology
Bafilomycin A1 has been extensively applied across various domains of cellular biology research due to its specific inhibition of V-ATPase, making it instrumental in understanding processes reliant on intracellular acidification.
Autophagy Research
Bafilomycin A1 is widely recognized and utilized as a standard inhibitor of autophagy. wikipedia.orginvivogen.commedchemexpress.comtocris.commdpi.comhaematologica.orgstemcell.com Its primary mechanism in this context involves preventing the maturation of autophagic vacuoles by inhibiting the late-stage fusion between autophagosomes and lysosomes. invivogen.comnih.govhaematologica.orgtandfonline.comspandidos-publications.com Furthermore, by preventing lysosomal acidification, BafA1 inhibits the activity of lysosomal hydrolases, which require an acidic environment for optimal function, thereby blocking the degradation of engulfed cargo. invivogen.comnih.govhaematologica.org
Detailed Research Findings in Autophagy:
Cancer Cell Proliferation and Apoptosis: BafA1-induced macroautophagy suppression has been shown to reduce colon cancer cell proliferation and trigger apoptosis. mdpi.com It also suppresses the growth of hepatocellular carcinoma (HCC) cells mdpi.com and inhibits autophagy flux in diffuse large B-cell lymphoma. mdpi.com
Apoptosis Induction: Bafilomycin A1 can induce apoptosis in various cancer cell types, including pediatric B-cell acute lymphoblastic leukemia (B-ALL) cells and MG63 osteosarcoma cells, often by disrupting autophagy. invivogen.comhaematologica.orgspandidos-publications.comnih.gov
mTORC1 Signaling: BafA1 has been observed to inhibit mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling, an important pathway regulating cell growth and autophagy. portlandpress.com
Endocytosis and Vesicle Trafficking Research
Bafilomycin A1 is a crucial tool for studying endosomal acidification and the intricate processes of intracellular transport and vesicle trafficking. invivogen.comnih.govvatpasealliance.orgresearchgate.netnih.govasm.orgnih.gov
Endosomal Transport Blockade: In certain cell types, BafA1 has been shown to arrest the transport of endocytosed material in early endosomes. nih.govasm.orgnih.gov
Viral Infection: It is used to investigate the entry mechanisms of viruses, such as human rhinovirus and HIV-1, which depend on the low pH of endosomes for uncoating and subsequent infection. nih.govasm.orgnih.gov
Protein Recycling: BafA1 can also impact the recycling of essential membrane proteins, such as E-cadherin, by altering endosomal dynamics. researchgate.net
Lysosomal Function and pH Regulation Research
The direct impact of Bafilomycin A1 on lysosomal acidification makes it central to studies on lysosomal function and cellular pH regulation. invivogen.commdpi.comhaematologica.orgportlandpress.com
Lysosomal Cholesterol Trafficking: Inhibition of V-ATPase by BafA1 leads to the accumulation of unesterified cholesterol within lysosomes and an expansion of lysosomal compartments, highlighting its role in lipid trafficking. nih.gov
Other Key Applications
Bafilomycin A1's unique mechanism of action has facilitated its use in various other research contexts:
Bone Resorption: It aids in studying the role of V-ATPases in bone resorption by osteoclasts. apexbt.comnih.govresearchgate.net
Physiological Processes: It has been used to investigate processes such as sperm maturation and urinary acidification, where V-ATPases play a role. nih.govnih.govresearchgate.net
Cancer Therapeutics: Due to its anti-tumor effects and ability to sensitize cancer cells to existing therapies, BafA1 is explored for its potential in cancer treatment strategies. wikipedia.orginvivogen.commdpi.comnih.gov
Ionophore Activity: Bafilomycins can act as ionophores, transporting potassium (K+) across biological membranes, which can lead to mitochondrial damage and cell death. wikipedia.org
Antiviral Research: BafA1 has been shown to impair the infection of certain viruses, such as Zika virus, in vitro. tocris.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H58O9 |
|---|---|
Molecular Weight |
622.8 g/mol |
IUPAC Name |
(7R,8S,9S,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |
InChI |
InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/t22-,23+,24-,25-,26-,27+,28-,30-,31+,32+,33+,35+/m0/s1 |
InChI Key |
XDHNQDDQEHDUTM-ZGOPVUMHSA-N |
Isomeric SMILES |
C[C@H]1CC(=CC=C[C@@H]([C@H](OC(=O)C(=CC(=C[C@H]([C@H]1O)C)C)OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)O)O)O)OC)C |
Canonical SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |
Pictograms |
Irritant |
Synonyms |
bafilomycin A1 |
Origin of Product |
United States |
Mechanistic Dissection of Bafilomycin A1 Action on V Atpase and Organellar Ph
Molecular Mechanism of Vacuolar H+-ATPase (V-ATPase) Inhibition by Bafilomycin A1
The inhibitory action of Bafilomycin A1 on V-ATPase is a result of a direct and specific interaction with the enzyme complex, which ultimately halts its proton-pumping activity.
Bafilomycin A1 Binding Specificity to V-ATPase Subunits (e.g., V0 sector subunit c)
Bafilomycin A1 exhibits a high degree of specificity for the V-type H+-ATPase, distinguishing it from other ATPases. nih.gov Its primary target is the V0 domain, a membrane-embedded complex responsible for proton translocation. wikipedia.orgpreprints.org Extensive research, including mutational analyses and affinity chromatography, has pinpointed the binding site of Bafilomycin A1 to the c subunit of the V0 sector. wikipedia.org Studies have shown that a single Bafilomycin A1 molecule engages with two adjacent c subunits, forming a composite binding site at their interface. nih.govresearchgate.netnih.gov This interaction is highly conserved across different species, including yeast and mammals. nih.govresearchgate.net The 7'-hydroxyl group of Bafilomycin A1 has been identified as a critical feature for its recognition by the c subunit. nih.govresearchgate.netnih.gov In total, cryo-electron microscopy (cryo-EM) structures have revealed that six Bafilomycin A1 molecules bind to the c-ring of the V-ATPase. nih.govresearchgate.netpdbj.org
Structural Basis of Bafilomycin A1-V-ATPase Interaction (e.g., cryo-EM studies)
The precise molecular interactions between Bafilomycin A1 and the V-ATPase have been elucidated through high-resolution cryo-EM studies. nih.govresearchgate.netnih.gov These structural analyses of the Bafilomycin A1-bound V-ATPase complex, resolved to approximately 3.6 Å, provide a detailed view of the binding pocket. nih.govresearchgate.net The cryo-EM data confirms that Bafilomycin A1 binds to the c-ring within the V0 domain. pdbj.orgrcsb.org Each inhibitor molecule nestles in a groove formed by transmembrane helices of two neighboring c subunits. researchgate.net Specifically, the transmembrane helix 2 (TM2) of one c subunit and TM4 of the adjacent subunit create the binding site. researchgate.net This binding disrupts the native interactions between the c-ring and subunit a, another crucial component of the V0 domain involved in proton translocation. nih.govresearchgate.netpdbj.orgrcsb.org The binding residues for Bafilomycin A1 are highly conserved, explaining its broad efficacy as a V-ATPase inhibitor. nih.govresearchgate.net
Impact of Bafilomycin A1 on V-ATPase Proton Translocation Dynamics
The binding of Bafilomycin A1 to the c-ring of the V0 domain effectively stalls the proton translocation machinery. nih.govresearchgate.netpdbj.org ATP hydrolysis in the V1 domain normally drives the rotation of the central rotor, which includes the c-ring, facilitating the movement of protons across the membrane. nih.gov Bafilomycin A1, by lodging itself between the c subunits, creates a steric hindrance that prevents the rotation of the c-ring. nih.gov This disruption of the rotational mechanism directly blocks the interaction between the c-ring and subunit a, which is essential for the proton translocation pathway. nih.govresearchgate.net Consequently, the proton pumping activity of the V-ATPase is completely inhibited, even at nanomolar concentrations of Bafilomycin A1. nih.gov
Consequential Dysregulation of Organellar Acidification
The inhibition of V-ATPase by Bafilomycin A1 leads to a failure to maintain the acidic environment within various organelles, resulting in significant disruptions to their functions.
Lysosomal pH Alkalinization by Bafilomycin A1
Lysosomes are acidic organelles that rely on V-ATPase to maintain a low internal pH, which is critical for the activity of their degradative enzymes. youtube.comcaltagmedsystems.co.uk Bafilomycin A1 treatment leads to a significant increase in the intralysosomal pH, a process known as alkalinization. nih.govnih.govnih.gov Studies have shown that in the presence of Bafilomycin A1, the lysosomal pH can rise from its normal range of 4.5-5.0 to approximately 6.3. nih.gov This elevation in pH inactivates lysosomal hydrolases, thereby inhibiting the degradation of cellular waste and pathogens. youtube.comcaltagmedsystems.co.uk The inhibition of lysosomal acidification is a key mechanism by which Bafilomycin A1 disrupts cellular processes such as autophagy. nih.govnih.gov
| Condition | Approximate Lysosomal pH | Reference |
|---|---|---|
| Control (untreated cells) | 5.1 - 5.5 | nih.gov |
| Bafilomycin A1 (1 µM) treated cells | ~6.3 | nih.gov |
Endosomal pH Perturbation and Maturation Interference
Similar to lysosomes, endosomes require an acidic lumen for their proper function in sorting and trafficking of internalized molecules and for the maturation from early to late endosomes. youtube.comnih.gov Bafilomycin A1 effectively inhibits the acidification of endosomes, leading to an increase in their internal pH. youtube.cominvivogen.com This perturbation of the endosomal pH gradient interferes with critical cellular processes. For instance, the low pH of late endosomes is often required for the uncoating of viruses as a prerequisite for infection; Bafilomycin A1 can block this process. nih.govasm.org Furthermore, the inhibition of endosomal acidification can slow down the trafficking and externalization of receptors, such as the transferrin receptor. molbiolcell.org By preventing the progressive acidification required for endosome maturation, Bafilomycin A1 disrupts the entire endocytic pathway. nih.govinvivogen.com
| Process | Effect of Bafilomycin A1 | Reference |
|---|---|---|
| Endosomal Acidification | Inhibited, leading to increased pH | youtube.cominvivogen.com |
| Viral Uncoating (pH-dependent) | Blocked | nih.govasm.org |
| Receptor Trafficking (e.g., Transferrin Receptor) | Slowed externalization | molbiolcell.org |
| Endosome Maturation | Interfered/Blocked | nih.govinvivogen.com |
Effects on Acidification of Golgi Apparatus and Secretory Vesicles
Bafilomycin A1, as a specific and potent inhibitor of the vacuolar-type H+-ATPase (V-ATPase), significantly disrupts the acidification of the Golgi apparatus and secretory vesicles. nih.govcaltagmedsystems.co.uk The V-ATPase is a proton pump essential for establishing and maintaining the low luminal pH of these and other organelles along the secretory and endocytic pathways. nih.govinvivogen.com Inhibition of this pump by Bafilomycin A1 prevents the translocation of protons (H+) into the lumen of these compartments, thereby increasing their internal pH. invivogen.comyoutube.com
Research has demonstrated that Bafilomycin A1's effect on the Golgi is profound, though it may not lead to complete neutralization. Studies using pH-sensitive fluorescent probes in HeLa cells have shown that treatment with Bafilomycin A1 results in a reduced acidification of both the cis- and trans-Golgi compartments. researchgate.net This disruption of the normal acidic environment of the Golgi has significant consequences for its cellular functions. For instance, the V-ATPase-driven acidification is required for the proper glycosylation of proteins within the Golgi. nih.gov In the presence of Bafilomycin A1, the conversion of immature forms of receptors like Ret and EGFR to their mature, fully glycosylated forms is inhibited, leading to an accumulation of the immature proteins within the Golgi apparatus. nih.gov Furthermore, the acidification of pre-Golgi structures is believed to be crucial for regulating retrograde transport from the Golgi back to the endoplasmic reticulum (ER), a process that is inhibited by Bafilomycin A1. nih.govresearchgate.net
The table below summarizes findings on the effect of Bafilomycin A1 on Golgi pH from a study using the fluorescent probe RpHLuorin2 targeted to different Golgi compartments.
| Golgi Compartment Marker | Condition | Average Luminal pH |
|---|---|---|
| MGAT2 (cis-Golgi) | Control (DMSO) | ~6.7 |
| Bafilomycin A1 (200 nM) | ~7.1 | |
| GalT (trans-Golgi) | Control (DMSO) | ~6.4 |
| Bafilomycin A1 (200 nM) | ~6.9 |
Data derived from quantitative analysis of fluorescent lifetime imaging microscopy (FLIM) in HeLa cells. The pH values are approximate based on graphical representation in the source material. researchgate.net
Similarly, Bafilomycin A1 impacts the acidification of secretory vesicles, which is a critical step for the sorting, processing, and release of many secreted proteins and neurotransmitters. caltagmedsystems.co.ukadipogen.com In neuroendocrine cells, such as PC12 cells, the V-ATPase-mediated pH gradient is essential for the trafficking of the regulated secretory protein chromogranin A (CgA). nih.gov Inhibition of the V-ATPase by Bafilomycin A1 markedly reduces the secretagogue-stimulated release of CgA. This effect is attributed to a disruption in the sorting of the protein, either at the trans-Golgi network or within immature secretory granules, rather than a direct inhibition of the final exocytotic steps. nih.gov The acidic environment is thought to be a key factor for the formation of dense-core granules by promoting the aggregation of proteins like CgA. By neutralizing this acidic environment, Bafilomycin A1 hinders proper granule formation, leading to a substantial decrease in the number of dense-core vesicles. nih.gov
Bafilomycin A1 Influence on Intracellular and Organellar Membrane Potential (where relevant to V-ATPase function)
The primary function of V-ATPase is to pump protons across membranes, an action that generates an electrochemical potential. youtube.com This potential is composed of two distinct components: a chemical gradient of protons (a pH gradient, ΔpH) and an electrical potential across the membrane (ΔΨ). Bafilomycin A1, by binding to the V-ATPase and preventing proton translocation, directly dissipates the pH gradient, leading to an increase in the luminal pH of organelles. youtube.comresearchgate.net
Furthermore, the disruption of V-ATPase function can have secondary effects on intracellular ion homeostasis and the membrane potential of other compartments. The blockage of proton influx into organelles like lysosomes leads to an accumulation of protons in the cytoplasm, which can cause cytosolic acidosis. invivogen.com This change in cytosolic pH can, in turn, influence the activity of other ion transporters in the plasma membrane and other organelles. For example, research has shown that cytosolic acidification can inhibit the Plasma Membrane Ca2+ ATPase (PMCA), an enzyme crucial for maintaining low intracellular calcium levels. mdpi.com Bafilomycin A1 treatment has also been observed to cause a marked rise in cytosolic calcium concentration, an effect linked to its inhibition of acidification in acidic calcium stores like lysosomes. mdpi.com These alterations in cytosolic pH and calcium concentration can indirectly modulate cellular membrane potentials and the function of various ion channels and transporters.
The table below details the direct and indirect effects of Bafilomycin A1 on membrane characteristics related to V-ATPase function.
| Parameter | Effect of Bafilomycin A1 | Mechanism |
|---|---|---|
| Organellar Proton Gradient (ΔpH) | Dissipated / Reduced | Direct inhibition of V-ATPase proton translocation. youtube.com |
| Organellar Membrane Potential (ΔΨ) | Altered / Reduced | Halts the electrogenic transport of H+ ions into the organelle. youtube.com |
| Electrochemical Potential | Decreased | Combined effect of dissipating the pH gradient and altering membrane potential. youtube.com |
| Cytosolic pH | Decreased (Acidosis) | Accumulation of H+ in the cytoplasm due to blocked organellar influx. invivogen.com |
| Cytosolic Ca2+ Concentration | Increased | Release from acidic stores and potential inhibition of pumps like PMCA. mdpi.com |
Bafilomycin A1 As a Tool for Investigating Fundamental Cellular Processes
Applications in Autophagy Research
Bafilomycin A1, a specific inhibitor of vacuolar H+-ATPase (V-ATPase), is a crucial tool for studying autophagy, the cellular process of degrading and recycling cellular components. invivogen.com Its primary mechanism of action involves inhibiting the acidification of lysosomes, which is essential for the final stages of autophagy. wikipedia.org
Bafilomycin A1 in Monitoring Autophagic Flux and Lysosomal Degradation
Autophagic flux is the complete process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents. Monitoring this flux is essential to understanding the dynamics of autophagy. Bafilomycin A1 is widely used to measure autophagic flux by blocking the final degradation step. haematologica.org
When cells are treated with Bafilomycin A1, the fusion of autophagosomes with lysosomes is inhibited, or the degradative capacity of the resulting autolysosomes is impaired due to the lack of acidification. wikipedia.orgtandfonline.com This leads to an accumulation of autophagosomes and the autophagosomal marker protein, microtubule-associated protein 1 light chain 3-II (LC3-II). wikipedia.org The amount of LC3-II that accumulates in the presence of Bafilomycin A1 compared to its absence provides a quantitative measure of autophagic flux. haematologica.org An increased accumulation of LC3-II upon Bafilomycin A1 treatment indicates a higher rate of autophagosome formation and thus, a more active autophagic process. haematologica.org
This technique allows researchers to determine whether an observed increase in the number of autophagosomes is due to an induction of autophagy or a blockage in the degradation pathway. mdpi.com For instance, in pediatric B-cell acute lymphoblastic leukemia (B-ALL) cells, treatment with Bafilomycin A1 led to an increased conversion of LC3-I to LC3-II, indicating a block in the basal autophagic flux. haematologica.org
However, the effect of Bafilomycin A1 can be complex and time-dependent. At early time points, it primarily slows the degradation of LC3-II within existing autolysosomes. tandfonline.com At later stages, the impaired acidification of lysosomes and endosomes can interfere with the fusion of autophagosomes with these organelles. tandfonline.com
Table 1: Research Findings on Bafilomycin A1 in Monitoring Autophagic Flux
| Cell Type | Observation | Implication | Reference |
| Pediatric B-ALL cells | Increased conversion of LC3-I to LC3-II upon Bafilomycin A1 treatment. | Bafilomycin A1 blocks basal autophagic flux. | haematologica.org |
| Rat Hepatoma H-4-II-E cells | Accumulation of early autophagic vacuoles during Bafilomycin A1 treatment despite some delivery to lysosomes. | The effect of Bafilomycin A1 is time-dependent and can be partial in conditions of high autophagic flux. | tandfonline.com |
| Neurons | Bafilomycin A1 treatment leads to an increase in the autophagosome marker LC3-II. | Autophagosomes fail to fuse with lysosomes, preventing LC3-II degradation. | wikipedia.org |
Distinguishing Autophagosome Formation from Lysosomal Fusion Defects using Bafilomycin A1
A key challenge in autophagy research is to differentiate between the induction of autophagosome formation and the impairment of their subsequent fusion with lysosomes. An accumulation of autophagosomes can signify either increased autophagic activity or a bottleneck in the degradation phase. Bafilomycin A1 is a critical tool for making this distinction. mdpi.com
By inhibiting the V-ATPase, Bafilomycin A1 blocks the final step of the autophagic pathway, either by preventing autophagosome-lysosome fusion or by inactivating the degradative enzymes within the lysosome that require an acidic environment. wikipedia.orgtandfonline.com If a particular experimental condition or compound causes an increase in autophagosomes, subsequent treatment with Bafilomycin A1 can clarify the underlying mechanism. If the addition of Bafilomycin A1 leads to a further increase in the number of autophagosomes (or the levels of LC3-II), it indicates that the initial condition was stimulating autophagosome formation (i.e., inducing autophagic flux). Conversely, if Bafilomycin A1 does not cause a further increase, it suggests that the initial condition was already blocking the degradation step, and the accumulation of autophagosomes was due to a fusion or degradation defect.
Recent research has revealed that Bafilomycin A1 can inhibit both autolysosome acidification and autophagosome-lysosome fusion through independent mechanisms. nih.govnih.gov It inhibits V-ATPase-dependent acidification and also targets the ER-calcium ATPase Ca-P60A/SERCA, which is necessary for the fusion process. nih.govnih.gov This dual action makes it a potent inhibitor of the late stages of autophagy.
It is important to note that there has been some debate in the scientific literature regarding whether Bafilomycin A1 directly blocks the fusion of autophagosomes with lysosomes. tandfonline.com Some studies have shown a clear blockage of fusion, while others have not observed this effect, and these discrepancies may be due to differences in cell lines and the duration of treatment. wikipedia.org
Regulation of Autophagy Signaling Pathways (e.g., mTOR, Beclin 1-Vps34) by Bafilomycin A1
Bafilomycin A1's influence extends beyond the late stages of autophagy, impacting key signaling pathways that regulate the initiation of this process. The mammalian target of rapamycin (B549165) (mTOR) is a central negative regulator of autophagy. nih.govjci.org In pediatric B-ALL cells, low concentrations of Bafilomycin A1 were found to up-regulate mTOR signaling, leading to the inhibition of autophagy. nih.govresearchgate.net This was evidenced by increased phosphorylation of mTOR and its downstream effectors. nih.govresearchgate.net
The formation of the Beclin 1-Vps34 complex is a critical step in the initiation of autophagy. nih.gov mTOR normally inhibits this complex. nih.gov Consistent with its activation of mTOR, low-dose Bafilomycin A1 treatment was shown to disrupt the formation of the Beclin 1-Vps34 complex in B-ALL cells. nih.govresearchgate.net This suggests that at low concentrations, Bafilomycin A1 can inhibit autophagy at its early signaling stages, in addition to its well-established role in blocking the late stages. nih.gov
Furthermore, Bafilomycin A1 treatment resulted in an increased formation of the Beclin 1-Bcl-2 complex. nih.gov The Bcl-2 protein is an inhibitor of apoptosis, and its binding to Beclin 1 can inhibit autophagy. This finding suggests a potential crosstalk between the regulation of autophagy and apoptosis mediated by Bafilomycin A1. nih.gov
Table 2: Impact of Bafilomycin A1 on Autophagy Signaling Pathways
| Signaling Molecule/Complex | Effect of Bafilomycin A1 | Consequence for Autophagy | Cell Type | Reference |
| mTOR | Upregulation of signaling (increased phosphorylation) | Inhibition of autophagy initiation | Pediatric B-ALL cells | nih.govresearchgate.net |
| Beclin 1-Vps34 complex | Inhibition of formation | Inhibition of autophagy initiation | Pediatric B-ALL cells | nih.govresearchgate.net |
| Beclin 1-Bcl-2 complex | Increased formation | Inhibition of autophagy and potential activation of apoptosis | Pediatric B-ALL cells | nih.gov |
Analysis of Non-Canonical LC3 Lipidation in the Presence of Bafilomycin A1
In canonical autophagy, LC3 is lipidated and recruited to the double-membraned autophagosome. However, a process known as non-canonical autophagy involves the lipidation of LC3 on single-membrane vesicles, such as endosomes and phagosomes. embopress.org This process is independent of the upstream autophagy machinery required for autophagosome formation. nih.gov
Bafilomycin A1 has been instrumental in distinguishing between canonical and non-canonical LC3 lipidation. While Bafilomycin A1 treatment leads to the accumulation of LC3-II in canonical autophagy by blocking lysosomal degradation, it has been shown to completely inhibit unconventional LC3 lipidation in non-canonical autophagy. nih.gov This suggests a more direct role for the V-ATPase in activating the LC3 lipidation machinery during non-canonical processes. nih.gov
For example, non-canonical LC3 lipidation induced by various stimuli, including LC3-associated phagocytosis (LAP), is blocked by Bafilomycin A1. rupress.org This inhibitory effect of Bafilomycin A1 on non-canonical autophagy allows researchers to use it as a tool to determine which pathway is active under specific conditions. If a stimulus induces LC3 lipidation that is sensitive to Bafilomycin A1, it is likely a non-canonical process.
Utility in Endocytosis and Exocytosis Studies
Impact of Bafilomycin A1 on Receptor-Mediated Endocytosis Pathways
Bafilomycin A1's inhibition of V-ATPase and the resulting disruption of endosomal acidification have significant consequences for receptor-mediated endocytosis. oup.com This process involves the uptake of specific molecules (ligands) into the cell after they bind to receptors on the cell surface. The internalized receptor-ligand complexes are transported to endosomes. oup.com
The acidic environment of the endosomes, maintained by V-ATPase, is often crucial for the dissociation of the ligand from its receptor. oup.com Bafilomycin A1, by preventing this acidification, can inhibit this dissociation. oup.com This can lead to the accumulation of receptor-ligand complexes in early endosomes and can impair the recycling of the receptor back to the cell surface. oup.com
In studies of a mutant low-density lipoprotein receptor (LDLR), Bafilomycin A1 prevented the degradation of the receptor, indicating that the degradation occurs after the early endosome stage or is dependent on a pH-sensitive protease within the early endosome. oup.com Furthermore, in HeLa cells, Bafilomycin A1 was found to arrest the transport of endocytosed material from early to late endocytic compartments. nih.gov This highlights that the effects of Bafilomycin A1 on viral infection, for example, might not only be due to preventing the low pH required for viral uncoating but also by trapping the virus in early endosomes. nih.gov
Modulation of Vesicular Trafficking and Cargo Sorting
Vesicular trafficking is a highly organized process that transports molecules between different cellular compartments. The proper functioning of this system, particularly along the endocytic pathway, is critically dependent on the maintenance of a precise pH gradient within organelles such as endosomes and lysosomes. nih.gov Bafilomycin A1's inhibition of V-ATPase disrupts this acidification, profoundly affecting vesicular transport and the sorting of molecular cargo. scbt.comnih.gov
By neutralizing the pH of endosomes and lysosomes, Bafilomycin A1 interferes with the maturation of endosomes and the fusion between autophagosomes and lysosomes. invivogen.comnih.govmdpi.com This blockage has significant consequences for processes like receptor recycling and protein degradation, which are essential for cellular homeostasis. ontosight.ai For instance, the sorting and degradation of signaling receptors, a key mechanism for terminating cellular signals, is impaired. Research has shown that blocking trafficking-mediated degradation of the signaling protein STING with Bafilomycin A1 enhances immune responses. researchgate.net
Furthermore, the acidification of the trans-Golgi network (TGN) is also a V-ATPase-dependent process crucial for the sorting of proteins into secretory vesicles. molbiolcell.org Studies have demonstrated that Bafilomycin A1 treatment rapidly neutralizes the TGN's pH, which can affect the proper sorting and packaging of cargo destined for secretion. molbiolcell.org This disruption highlights the central role of V-ATPase-mediated acidification in directing the flow of materials through the cell's complex membrane system.
Table 1: Effects of Bafilomycin A1 on Vesicular Trafficking
| Cellular Process | Affected Organelle(s) | Consequence of Bafilomycin A1 Treatment | References |
|---|---|---|---|
| Endosomal Maturation | Early & Late Endosomes | Inhibition of acidification prevents the transition from early to late endosomes. | ontosight.ainih.gov |
| Autophagosome-Lysosome Fusion | Autophagosomes, Lysosomes | Blocks the fusion event, leading to an accumulation of autophagosomes. | invivogen.comnih.govmedchemexpress.com |
| Lysosomal Degradation | Lysosomes | Raises lysosomal pH, inactivating pH-dependent hydrolytic enzymes. | invivogen.com |
| Cargo Sorting in TGN | Trans-Golgi Network | Disrupts the acidic environment required for sorting proteins into secretory pathways. | molbiolcell.org |
| Receptor Recycling/Degradation | Endosomes, Lysosomes | Impairs the sorting of internalized receptors for either recycling to the plasma membrane or degradation in the lysosome. | ontosight.ai |
Effects on Exocytosis Mechanisms
Exocytosis, the process by which cells release molecules by fusing secretory vesicles with the plasma membrane, is also influenced by Bafilomycin A1. Many secretory vesicles, including synaptic vesicles that release neurotransmitters, require a proton gradient to load their specific cargo. drugbank.comnih.gov This gradient is established by V-ATPases on the vesicle membrane. nih.gov
By inhibiting V-ATPase, Bafilomycin A1 dissipates this proton gradient, which in turn prevents the re-acidification of vesicles after they have released their contents. drugbank.com This directly hampers the uptake and accumulation of molecules like neurotransmitters into the vesicles, consequently reducing their subsequent release upon stimulation. nih.gov In macrophages, Bafilomycin A1 has been shown to induce the secretion of lysosomal enzymes, suggesting that the disruption of lysosomal pH can trigger exocytosis in certain contexts. nih.gov Furthermore, studies on postsynaptic neurons have revealed that Bafilomycin A1 can reduce the surface expression of glutamate (B1630785) receptors, likely by inhibiting the exocytosis of secretory vesicles that deliver these receptors to the plasma membrane. nih.gov The inhibition of lysosomal function by Bafilomycin A1 can also indirectly promote the release of extracellular vesicles (exosomes), as the multivesicular bodies (MVBs) that would normally fuse with lysosomes are instead redirected to the plasma membrane for exocytosis. mdpi.com
Role in Apoptosis and Programmed Cell Death Pathway Research
Bafilomycin A1 is widely utilized as a chemical tool to investigate the intricate pathways of programmed cell death. medchemexpress.com While it is primarily known as an autophagy inhibitor, its ability to disrupt lysosomal function provides a powerful model for studying how lysosomal stress can initiate and modulate apoptosis. invivogen.com
Lysosomal Permeabilization and Bafilomycin A1-Induced Apoptosis
A key mechanism by which Bafilomycin A1 induces apoptosis is through Lysosomal Membrane Permeabilization (LMP). eurekaselect.com The lysosome contains a host of potent hydrolytic enzymes, such as cathepsins. Under normal conditions, these are safely sequestered within the lysosomal lumen. However, treatment with Bafilomycin A1 can lead to lysosomal stress and the permeabilization of the lysosomal membrane. eurekaselect.comnih.gov This allows for the leakage of cathepsins and other lysosomal proteases into the cytosol. eurekaselect.comnih.gov Once in the cytosol, these proteases can cleave various substrates, including the pro-apoptotic protein Bid, which in turn activates the mitochondrial pathway of apoptosis. This process demonstrates a direct link between lysosomal integrity and the initiation of cell death.
Cross-talk between Autophagy and Apoptosis in Bafilomycin A1 Context
Autophagy is a cellular recycling process that can either promote cell survival or, under certain conditions, contribute to cell death. Bafilomycin A1 is a classical inhibitor of the late stage of autophagy, as it prevents the fusion of autophagosomes with lysosomes, thereby blocking the degradation of autophagic cargo. invivogen.comnih.gov This blockage of "autophagic flux" is a critical point of intersection between autophagy and apoptosis. aacrjournals.org
The inhibition of this survival pathway can sensitize cells to apoptotic stimuli. ahajournals.org In some cancer cells, for example, blocking the cytoprotective aspects of autophagy with Bafilomycin A1 enhances the effectiveness of anticancer therapies that induce apoptosis. invivogen.com Furthermore, the accumulation of stalled autophagosomes can itself act as a stress signal that triggers the apoptotic cascade. nih.gov The interplay is also modulated by proteins that function in both pathways, such as Beclin 1. nih.gov Bafilomycin A1 can promote the binding of Beclin 1 to the anti-apoptotic protein Bcl-2, which simultaneously inhibits autophagy and promotes apoptosis. nih.gov
Mitochondrial Involvement in Bafilomycin A1-Induced Cell Death (e.g., AIF translocation)
The mitochondrion is a central executioner of apoptosis, and its function is often drawn into the cell death process initiated by Bafilomycin A1. The lysosomal proteases released due to LMP can trigger the mitochondrial pathway, but Bafilomycin A1 can also induce mitochondrial dysfunction more directly. nih.gov
A significant finding is that Bafilomycin A1 can induce a caspase-independent form of apoptosis. nih.gov This process involves the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondrial intermembrane space to the nucleus. nih.govanr.fr In the nucleus, AIF mediates large-scale DNA fragmentation and chromatin condensation, leading to cell death. anr.fr Studies in B-cell acute lymphoblastic leukemia have shown that Bafilomycin A1 treatment causes AIF to relocalize from the mitochondria to the nucleus, and silencing AIF significantly reduces Bafilomycin A1-induced apoptosis. nih.gov This highlights a direct signaling axis from Bafilomycin A1-induced stress to a specific, caspase-independent mitochondrial death pathway.
Table 2: Key Molecular Events in Bafilomycin A1-Induced Cell Death
| Pathway Component | Role in Bafilomycin A1-Induced Death | Mechanism | References |
|---|---|---|---|
| Lysosomes | Initiation | Undergoes permeabilization (LMP), releasing cathepsins into the cytosol. | eurekaselect.comnih.govnih.gov |
| Autophagy | Modulation | Inhibition of autophagic flux enhances or triggers apoptosis. | invivogen.comnih.govahajournals.orgnih.gov |
| Beclin 1 / Bcl-2 | Crosstalk Point | Bafilomycin A1 promotes Beclin 1-Bcl-2 binding, inhibiting autophagy and promoting apoptosis. | nih.govahajournals.org |
| Mitochondria | Execution | Central hub for both caspase-dependent and -independent death pathways. | nih.gov |
| Apoptosis-Inducing Factor (AIF) | Execution | Translocates from mitochondria to the nucleus to induce caspase-independent cell death. | nih.govanr.fr |
Investigations into Viral Entry and Replication Mechanisms
Bafilomycin A1 is a critical tool for virology research because many viruses exploit the cell's endocytic pathway to gain entry. ontosight.ai These viruses rely on the acidic environment of the late endosome or lysosome to trigger conformational changes in their surface proteins, which facilitates the fusion of the viral envelope with the endosomal membrane and the release of the viral genome into the cytoplasm. d-nb.info
By neutralizing the pH of these compartments, Bafilomycin A1 effectively blocks the entry and subsequent replication of a wide range of pH-dependent viruses. ontosight.ai For example, its ability to inhibit the entry of influenza virus and Hepatitis C virus (HCV) was instrumental in demonstrating that these viruses utilize a receptor-mediated, clathrin-dependent endocytic pathway that requires an acidic environment for fusion. ontosight.aid-nb.info More recently, research has shown that Bafilomycin A1 potently inhibits SARS-CoV-2 infection, indicating that even viruses that can enter at the cell surface can also utilize a pH-dependent endosomal route. researchgate.netasm.orgbiorxiv.org This makes Bafilomycin A1 a key reagent for dissecting the specific entry routes used by different viruses and for identifying host factors involved in viral pathogenesis.
Table 3: Examples of Viruses Inhibited by Bafilomycin A1
| Virus | Family | Role of Bafilomycin A1 in Research | References |
|---|---|---|---|
| Influenza Virus | Orthomyxoviridae | Demonstrates the requirement of endosomal acidification for viral uncoating. | ontosight.ai |
| Hepatitis C Virus (HCV) | Flaviviridae | Used to prove that HCV entry is pH-dependent and occurs via endocytosis. | d-nb.info |
| Human Immunodeficiency Virus (HIV) | Retroviridae | Shown to inhibit the entry of HIV into host cells. | ontosight.ai |
| SARS-CoV-2 | Coronaviridae | Blocks the pH-dependent endosomal entry pathway, effective even in cells expressing TMPRSS2. | researchgate.netasm.orgbiorxiv.org |
Bafilomycin A1 Inhibition of pH-Dependent Viral Fusion and Entry
Many enveloped viruses rely on the acidic environment of endosomes to trigger conformational changes in their surface glycoproteins, a crucial step for the fusion of the viral envelope with the endosomal membrane and subsequent release of the viral genome into the cytoplasm. Bafilomycin A1, by inhibiting V-ATPase, prevents the acidification of these compartments, thereby blocking the entry of pH-dependent viruses. mdpi.compsu.edu
This inhibitory effect has been demonstrated across a diverse range of viruses. For instance, the entry of influenza virus and coronaviruses, which both utilize receptor-mediated endocytosis, is effectively suppressed by Bafilomycin A1. mdpi.com Similarly, the entry of Hepatitis C virus (HCV) into Huh-7.5 cells is pH-dependent and can be prevented by pretreatment with Bafilomycin A1. psu.edu Studies with Avian Sarcoma and Leukosis Virus (ASLV) have also shown that blocking endosomal fusion with Bafilomycin A1 can shift the viral entry pathway to the cell surface if a low pH environment is artificially induced. pnas.org Furthermore, research on vaccinia virus has revealed that while it can enter cells at a neutral pH, its entry is significantly enhanced by low pH and is markedly reduced by inhibitors of endosomal acidification like Bafilomycin A1. nih.gov For Herpes Simplex Virus (HSV), entry into HeLa and CHO cells is also dependent on endocytosis and a subsequent low-pH step, which can be blocked by Bafilomycin A1. asm.org
The mechanism of inhibition lies in the prevention of the pH-induced conformational changes in viral fusion proteins. For example, in the absence of the protease TMPRSS2, SARS-CoV-2 relies on the endocytic pathway for entry, where the low pH of the endosome allows cathepsins to cleave the S2 subunit of the spike protein, triggering fusion. Bafilomycin A1 inhibits this process by preventing the necessary drop in pH. mdpi.com
Effects on Viral Assembly and Budding Processes
Beyond its well-documented role in viral entry, Bafilomycin A1 has also been implicated in later stages of the viral life cycle, including assembly and budding. While the primary mechanism of Bafilomycin A1's antiviral activity is often attributed to the blockade of viral entry, evidence suggests a more complex interplay with host cell processes that can impact viral egress.
For Human Immunodeficiency Virus type 1 (HIV-1), studies suggest that Bafilomycin A1 inhibits the virus at post-integration steps. researchgate.netnih.gov This includes processes such as viral gene expression, assembly, and/or budding. researchgate.netnih.gov Research indicates that Bafilomycin A1 treatment leads to a disruption in lysosome structure and function, causing an accumulation of unesterified cholesterol within these organelles. researchgate.netnih.gov Given that HIV-1 assembly and budding occur at cholesterol-rich microdomains on the plasma membrane, this disruption of cellular cholesterol trafficking by Bafilomycin A1 is thought to interfere with these late-stage viral processes. researchgate.net Transfection experiments with an HIV-1 proviral clone in the presence of Bafilomycin A1 resulted in a significant reduction in the release of virus particles into the culture medium, supporting its role in inhibiting viral egress. nih.gov
Specific Viruses and their Susceptibility to Bafilomycin A1-Mediated Inhibition (e.g., SARS-CoV-2, HIV-1, ZIKV)
The inhibitory effects of Bafilomycin A1 have been documented for a variety of clinically relevant viruses.
SARS-CoV-2: The entry of SARS-CoV-2 can be significantly inhibited by Bafilomycin A1. mdpi.combiorxiv.org By preventing endosomal acidification, Bafilomycin A1 blocks the pH-dependent activation of the spike protein required for fusion, particularly in cells lacking the TMPRSS2 protease. mdpi.com Studies have shown that Bafilomycin A1 effectively reduces SARS-CoV-2 infection in both Vero and Calu-3 cells, indicating its efficacy irrespective of TMPRSS2 expression. biorxiv.org The induced increase in endosomal pH is thought to inactivate the virus. researchgate.net
HIV-1: Bafilomycin A1 demonstrates potent inhibition of HIV-1 replication. researchgate.netnih.gov Time-of-addition assays indicate that its inhibitory action occurs at a late stage of the viral life cycle, following integration of the viral genome. nih.gov The mechanism is linked to the disruption of lysosomal cholesterol transport, which is crucial for the assembly and budding of new virions. researchgate.netnih.gov This inhibition is independent of the coreceptor tropism of the virus. researchgate.net
Zika Virus (ZIKV): Research has shown that Bafilomycin A1 can inhibit Zika virus. However, studies investigating the mechanism of ZIKV-induced reduction of the protein A20 found that treatment with Bafilomycin A1 did not significantly reverse this effect, suggesting that autophagy inhibition by Bafilomycin A1 is not the primary mechanism of its anti-ZIKV activity in this context. asm.org Other studies have highlighted the potential of lysosome-alkalizing small molecules in combating ZIKV infections. acs.org
Table 1: Susceptibility of Specific Viruses to Bafilomycin A1 Inhibition
| Virus | Stage of Inhibition | Mechanism of Action | References |
|---|---|---|---|
| SARS-CoV-2 | Entry | Prevents pH-dependent fusion by inhibiting endosomal acidification. | mdpi.combiorxiv.orgresearchgate.net |
| HIV-1 | Assembly/Budding | Disrupts lysosomal cholesterol transport required for viral egress. | researchgate.netnih.govnih.gov |
| Zika Virus (ZIKV) | Varies | Inhibition observed, but the precise mechanism is still under investigation. | asm.orgacs.org |
| Influenza Virus | Entry | Blocks pH-dependent conformational changes in hemagglutinin. | mdpi.comasm.org |
| Hepatitis C Virus (HCV) | Entry | Prevents acidification of intracellular compartments required for entry. | psu.edu |
| Herpes Simplex Virus (HSV) | Entry | Blocks low-pH dependent entry pathway in specific cell types. | asm.org |
| Rhinovirus | Entry | Hinders viral RNA entry from endosomes. | frontiersin.org |
Studies on Intracellular pH Regulation and Ion Homeostasis
Bafilomycin A1's specific inhibition of V-ATPase makes it an exceptional tool for studying the complex mechanisms of intracellular pH regulation and the maintenance of ion homeostasis.
Bafilomycin A1 as a Tool for Cytosolic pH Manipulation
Bafilomycin A1 allows for the precise manipulation of pH within various intracellular compartments. By inhibiting the V-type H+ ATPase, it prevents the pumping of protons into organelles like the Golgi apparatus, endosomes, and lysosomes, leading to their alkalinization. oup.compnas.orgnih.gov This effect can be visualized and quantified using pH-sensitive fluorescent dyes. For example, in HeLa cells, Bafilomycin A1 treatment has been shown to increase the pH of the Golgi apparatus by approximately 0.6 pH units. pnas.org Similarly, in pediatric B-cell acute lymphoblastic leukemia (B-ALL) cells, even low concentrations of Bafilomycin A1 induce alkalinization of intracellular acidic compartments. nih.gov
This ability to neutralize acidic organelles has been instrumental in understanding their physiological roles. For instance, neutralizing the pH of the Golgi apparatus with Bafilomycin A1 has been shown to cause the redistribution of glycosyltransferases, leading to alterations in protein glycosylation. oup.com The rate of alkalinization induced by Bafilomycin A1 can also provide insights into the passive proton permeability of organellar membranes. pnas.org
Interplay with Other Ion Channels and Transporters (e.g., Na+/H+ exchanger, Ca2+ ATPases)
The inhibition of V-ATPase by Bafilomycin A1 has cascading effects on the activity of other ion channels and transporters, revealing intricate regulatory networks that maintain cellular ion homeostasis.
The regulation of pH and ion gradients are often coupled. For example, the temporary inhibition of proton uptake by Bafilomycin A1 can unmask proton release from other sources, such as the Na+(K+)/H+ exchanger Nhx1. biorxiv.org This highlights the compensatory mechanisms that cells employ to maintain pH balance.
Furthermore, there is a significant interplay between proton gradients and calcium (Ca2+) signaling. Studies have shown that Bafilomycin A1 can modulate the activity of Ca2+ ATPases. In rat liver and human colon cancer samples, Bafilomycin A1 was found to increase the activity of endoplasmic reticulum (ER) Ca2+ ATPases while decreasing the activity of plasma membrane Ca2+ ATPases in normal colon mucosa. mdpi.comnih.gov This suggests a link between the acidic Ca2+ stores in organelles and the Ca2+ handling machinery of the ER. mdpi.comnih.gov The inhibition of the V-ATPase by Bafilomycin A1 can lead to the release of Ca2+ from acidic stores, which in turn can activate sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) to fill the ER with Ca2+. researchgate.net This demonstrates a complex, indirect regulation of Ca2+ homeostasis by the proton motive force generated by V-ATPase.
Table 2: Effects of Bafilomycin A1 on Ion Transporters
| Ion Transporter | Effect of Bafilomycin A1 | Cellular Context | References |
|---|---|---|---|
| Na+/H+ exchanger (Nhx1) | Activity unmasked upon V-ATPase inhibition | Yeast vacuoles | biorxiv.org |
| ER Ca2+ ATPase | Increased activity | Rat liver, human colon cancer cells | mdpi.comnih.gov |
| Plasma Membrane Ca2+ ATPase | Decreased activity | Normal human colon mucosa | mdpi.comnih.gov |
| Na+/K+ ATPase | Reduced activity | Rat liver, human colon cancer cells | mdpi.comnih.gov |
Compound Name Table
| Compound Name |
|---|
| Bafilomycin A1 |
| Camostat |
| Cathepsin |
| Chloroquine |
| Concanamycin A |
| Glycyl-L-phenylalanine 2-naphthylamide (GPN) |
| Monensin |
| Nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) |
| Remdesivir |
| U18666A |
| Zidovudine |
| Raltegravir |
Bafilomycin A1 in Specific Biological Systems and Research Models in Vitro/ex Vivo Focus
Research in Cancer Cell Biology
Bafilomycin A1 has been extensively studied in cancer cell biology for its multifaceted effects on cancer cell proliferation, viability, and resistance to therapies. Its ability to inhibit V-ATPase and, consequently, autophagy and lysosomal function, underpins its anti-cancer properties. invivogen.comspandidos-publications.comhaematologica.org
Bafilomycin A1 inhibits the proliferation and reduces the viability of a wide range of cancer cells in vitro. nih.gov Its primary mechanism involves the inhibition of V-ATPase, which leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis. haematologica.orgcornell.edu
Key mechanisms include:
Inhibition of Autophagy: By preventing the fusion of autophagosomes with lysosomes, Bafilomycin A1 blocks the final stage of autophagy. wikipedia.orginvivogen.comhaematologica.orgspandidos-publications.com This process is crucial for cancer cells to recycle nutrients and survive under stress. Inhibition of this survival mechanism can lead to cell death.
Induction of Apoptosis: Bafilomycin A1 has been shown to induce apoptosis in various cancer cell lines, including pediatric B-cell acute lymphoblastic leukemia, MG63 osteosarcoma cells, and human pancreatic cancer cells. haematologica.orgcornell.eduspandidos-publications.com This programmed cell death is often triggered through the mitochondrial pathway and is characterized by chromatin condensation and cell shrinkage. wikipedia.orgcornell.edu
Cell Cycle Arrest: Treatment with Bafilomycin A1 can cause cancer cells to arrest in the G0/G1 or S and G2/M phases of the cell cycle, thereby halting their proliferation. haematologica.orgnih.gov For example, in pediatric B-ALL cell lines, Bafilomycin A1 increased the percentage of cells in the G0/G1 phase. haematologica.org
Disruption of Ion Homeostasis: Bafilomycin A1's inhibition of V-ATPase disrupts proton gradients, leading to an increase in cytosolic calcium concentration and alterations in the activity of ion pumps like Na+/K+ ATPase and Ca2+ ATPase. mdpi.com In human colon cancer samples, Bafilomycin A1 significantly decreased Na+/K+ ATPase activity and increased the activity of Ca2+ ATPase in the endoplasmic reticulum. mdpi.com
The following table summarizes the effects of Bafilomycin A1 on the viability of different cancer cell lines in vitro:
| Cell Line | Cancer Type | Effect | Reference |
| MG63 | Osteosarcoma | Inhibition of viability and proliferation | spandidos-publications.com |
| BEL-7402 | Hepatocellular Carcinoma | Retarded growth and inhibited metastatic potential | spandidos-publications.com |
| HO-8910 | Ovarian Cancer | Retarded growth and inhibited metastatic potential | spandidos-publications.com |
| Pediatric B-ALL | Leukemia | Inhibition of cell growth | haematologica.org |
| Capan-1 | Pancreatic Cancer | Inhibition of cell viability | cornell.edu |
| GH3 | Rat Pituitary Tumor | Inhibition of proliferation | nih.gov |
A significant challenge in cancer therapy is the development of drug resistance. Bafilomycin A1 has shown promise in vitro in overcoming resistance to conventional chemotherapeutic agents and targeted therapies.
Cisplatin (B142131) Resistance: In some cancer cell models, Bafilomycin A1 has been shown to increase sensitivity to cisplatin. For instance, in tongue squamous cell carcinoma (TSCC) cells, Bafilomycin A1 enhanced cisplatin cytotoxicity by inhibiting the lysosomal uptake of platinum ions, leading to increased intracellular drug accumulation. nih.gov However, in other models, such as certain esophageal and ovarian cancer cells, the use of Bafilomycin A1 did not significantly improve the therapeutic effects of cisplatin, suggesting that its efficacy in reversing cisplatin resistance can be cell-type specific. spandidos-publications.com One study suggested that a defective endocytic uptake of cisplatin might be involved in resistance, a phenotype that could be mimicked by Bafilomycin A1 treatment. nih.gov
EGFR Inhibitor Resistance: Epidermal growth factor receptor (EGFR) inhibitors, such as gefitinib (B1684475), are used to treat certain cancers, but resistance often develops. Autophagy has been identified as a protective mechanism that contributes to this resistance. mdpi.complos.org By inhibiting autophagy, Bafilomycin A1 can enhance the sensitivity of cancer cells to EGFR inhibitors. mdpi.complos.org In triple-negative breast cancer (TNBC) cells, combining Bafilomycin A1 with gefitinib led to stronger inhibition of cell viability and colony formation. plos.org Similarly, in non-small cell lung cancer (NSCLC) cells, Bafilomycin A1 enhanced the effects of EGFR-TKIs. mdpi.com The combination of curcumin (B1669340) and gefitinib induced significant autophagic cell death, which was ameliorated by Bafilomycin A1, indicating a complex interplay of signaling pathways. spandidos-publications.com
The tumor microenvironment is characteristically acidic due to increased glycolysis in cancer cells (the Warburg effect). dovepress.com This acidic extracellular pH (pHe) promotes tumor progression and invasion. V-ATPases on the cancer cell membrane play a crucial role in maintaining this acidic microenvironment by pumping protons out of the cell. dovepress.comexplorationpub.com
In vitro and in vivo studies have shown that Bafilomycin A1, by inhibiting V-ATPase, can alter the pH dynamics of the tumor microenvironment. nih.govexplorationpub.com It has been demonstrated to increase the typically low pHe of tumors. nih.gov This action is thought to reduce extracellular H+ transport, leading to a decrease in the pH gradient between the intracellular and extracellular space. nih.gov This alteration in pH can, in turn, inhibit cancer cell proliferation and may also affect the pharmacokinetics of certain drugs. nih.govexplorationpub.com For example, a smaller pH gradient was associated with decreased retention of 5-fluorouracil. nih.gov
Therapy-induced senescence (TIS) is a state of irreversible growth arrest that can be triggered by chemotherapy. However, senescent cancer cells can sometimes escape this dormant state and contribute to tumor relapse. nih.govnih.gov The interplay between senescence and autophagy is an active area of research.
Studies on human colon cancer HCT116 cells have shown that Bafilomycin A1 can have complex, time-dependent effects on senescent cancer cells. nih.govnih.gov Short-term treatment with Bafilomycin A1 postponed the repopulation of cells after chemotherapy-induced senescence. nih.govnih.gov However, a long-term, single pulse of Bafilomycin A1 was found to trigger the proliferative potential of these senescent cells. nih.govnih.govmedkoo.com This suggests that while autophagy inhibition can initially suppress the re-growth of senescent cells, it may also prime a subpopulation of these cells for future proliferation. nih.govnih.gov
Neurobiological Research Applications
Bafilomycin A1 is a critical tool in neurobiology for studying processes that rely on acidified vesicles, particularly vesicular trafficking. asm.orgresearchgate.net Its ability to inhibit the V-ATPase-dependent acidification of endosomes and lysosomes allows researchers to dissect the roles of these organelles in neuronal function. asm.org
In neurons, Bafilomycin A1 is commonly used to study autophagic flux. By blocking the fusion of autophagosomes with lysosomes, it causes an accumulation of autophagosomes, which can be quantified to measure the rate of autophagy induction. wikipedia.org This technique has been instrumental in understanding the role of autophagy in neurodegenerative diseases.
Furthermore, Bafilomycin A1 has been used to investigate the transport of materials through the endocytic pathway in neuronal and other cell types. asm.org It has been shown to inhibit the transport from early to late endosomes in HeLa cells. asm.org This has implications for understanding the entry and uncoating of viruses that rely on endosomal acidification. asm.org In studies related to neurodegenerative diseases like Alzheimer's, Bafilomycin A1 treatment has been observed to reduce the uptake of tau fibrils and disrupt vesicle trafficking, providing insights into the mechanisms of tau pathology. researchgate.net
Impact on Neurotransmitter Release Mechanisms (cellular models)
Bafilomycin A1 significantly impacts neurotransmitter release by disrupting the fundamental mechanism of synaptic vesicle loading. The accumulation of neurotransmitters into synaptic vesicles is an active process driven by a proton electrochemical gradient generated by the V-ATPase. frontiersin.org By inhibiting this proton pump, Bafilomycin A1 prevents the acidification of the vesicle lumen, which is essential for the uptake of neurotransmitters from the cytoplasm. taylorandfrancis.com
In cellular models, this leads to the depletion of neurotransmitter stores within vesicles. Consequently, both spontaneous and electrically evoked neurotransmitter release are substantially reduced. researchgate.netembopress.org Studies using brain slices have demonstrated that Bafilomycin A1 effectively depletes GABAergic vesicles, leading to a significant reduction in both the frequency of miniature inhibitory postsynaptic currents (mIPSCs) and the amplitude of evoked IPSCs. researchgate.net However, its effect on glutamatergic vesicles appears less efficient unless vesicle turnover is increased through stimulation, suggesting potential differences in the reliance on V-ATPase activity or vesicle dynamics between different types of neurons. researchgate.netmdpi.com The use of Bafilomycin A1 in conjunction with pH-sensitive fluorescent proteins, like synapto-pHluorin, allows researchers to directly measure the effects on vesicle exocytosis and recycling, confirming its role in blocking vesicle reacidification. frontiersin.org
| Research Model | Key Finding | Reference |
| Cultured Hippocampal Neurons | Bafilomycin A1 blocks vesicular transmitter release. researchgate.net | researchgate.net |
| Brain Slices | Efficiently depletes GABAergic vesicles but not glutamatergic vesicles unless turnover is increased. researchgate.net | researchgate.net |
| Olfactory Bulb Slices | Reduced stimulation-induced Ca²+ transients in olfactory ensheathing cells, indicating inhibition of ATP and glutamate (B1630785) release from axons. embopress.org | embopress.org |
| HEK 293T Cells | Inhibits surface expression of postsynaptic glutamate receptors (AMPA and NMDA), suggesting it affects receptor trafficking machinery. taylorandfrancis.comembopress.org | taylorandfrancis.comembopress.org |
Relevance to Cellular Models of Neurodegenerative Diseases (e.g., autophagy modulation)
Autophagy is a critical cellular process for degrading and recycling damaged organelles and misfolded proteins. Its dysfunction is a common pathological feature in many neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). Bafilomycin A1 is widely used in cellular models of these diseases to study the role of autophagy by inhibiting it at a late stage. invivogen.com It prevents the fusion of autophagosomes with lysosomes and/or inhibits the degradative capacity of the lysosome by blocking its acidification. nih.govpnas.org
In cellular models of Parkinson's disease , inhibiting the autophagy-lysosomal pathway with Bafilomycin A1 leads to the accumulation of α-synuclein, the primary component of Lewy bodies. molbiolcell.orginvivogen.com This inhibition significantly potentiates the toxicity of aggregated α-synuclein species. molbiolcell.orginvivogen.com Interestingly, some studies have shown that while toxicity increases, the formation of large α-synuclein aggregates is reduced, suggesting that protein aggregation might be a detoxifying mechanism. molbiolcell.orginvivogen.com In cellular PD models, the effects of potential therapeutic compounds that aim to enhance autophagy are often validated by showing their effects are reversed by Bafilomycin A1. nih.gov
For Alzheimer's disease models, Bafilomycin A1 is used to demonstrate the role of autophagy in the clearance of amyloid-beta (Aβ) peptides. nih.govsdbonline.org Treatment of neuronal cells with Bafilomycin A1 blocks the degradation of Aβ, leading to its intracellular accumulation. nih.govaai.org This tool helps to confirm that certain therapeutic strategies, such as the use of mesenchymal stem cells or other compounds, enhance Aβ clearance specifically through the autophagy-lysosomal pathway. nih.govsdbonline.org
In the context of Huntington's disease , Bafilomycin A1 is used to block the autophagic clearance of mutant huntingtin (mHtt) protein aggregates. nih.gov Inhibition of autophagy in cell culture systems results in increased mHtt aggregation and toxicity, highlighting the protective role of this pathway in HD. nih.govnih.gov Autophagic flux assays, which measure the rate of autophagic degradation, frequently use Bafilomycin A1 to block the final degradation step, allowing for the quantification of autophagosome formation induced by potential therapeutic agents. taylorfrancis.commdpi.com
| Disease Model | Cell Type | Key Finding with Bafilomycin A1 | Reference |
| Parkinson's Disease | SH-SY5Y cells, primary neurons | Potentiates toxicity of α-synuclein aggregates; used to confirm autophagy-dependent degradation. molbiolcell.orgnih.govpnas.org | molbiolcell.orgnih.govpnas.org |
| Alzheimer's Disease | SH-SY5Y cells, N2a-APP cells | Blocks clearance of amyloid-beta, confirming the role of the autophagy-lysosomal pathway. nih.govsdbonline.org | nih.govsdbonline.org |
| Huntington's Disease | STHdh cells, HeLa cells, primary neurons | Increases mutant huntingtin aggregation; used in autophagic flux assays to measure autophagosome formation. nih.govnih.govtaylorfrancis.com | nih.govnih.govtaylorfrancis.com |
Immunological Studies
Bafilomycin A1 Effects on Antigen Presentation and Processing
Bafilomycin A1 has a significant impact on the immune system's ability to process and present antigens, a fundamental step in initiating adaptive immune responses. The processing of extracellular antigens for presentation by major histocompatibility complex (MHC) class II molecules occurs within acidic endosomal and lysosomal compartments. The acidic pH is crucial for the activity of proteases, such as cathepsins, that digest protein antigens into peptide fragments. wikipedia.org
By inhibiting the V-ATPase, Bafilomycin A1 prevents the acidification of these compartments. haematologica.org This neutralization of pH inhibits the function of acid-dependent proteases, thereby blocking the generation of antigenic peptides. wikipedia.org As a result, the loading of these peptides onto MHC class II molecules is impaired, leading to a reduction in antigen presentation to CD4+ T cells. Similarly, Bafilomycin A1 can affect the cross-presentation of antigens on MHC class I molecules, a process that can also rely on endo-lysosomal pathways. In some contexts, such as hypoxia-induced immune evasion by tumor cells, Bafilomycin A1 treatment has been shown to rescue the surface expression of MHC class I molecules by inhibiting their autophagic degradation. invivogen.com
| Cell Model | Process Affected | Mechanism of Action | Reference |
| Antigen Presenting Cells (APCs) | MHC Class II antigen processing | Inhibits vesicular acidification, preventing the action of acid proteases. wikipedia.org | wikipedia.org |
| HT29, HCT116 (Colon Cancer Cells) | MHC Class I surface expression under hypoxia | Recovers surface MHC-I levels by blocking their autophagic degradation. invivogen.com | invivogen.com |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Cross-presentation of ovalbumin | Impairs the ability of DCs to cross-present antigens to CD8+ T cells. nih.gov | nih.gov |
Modulation of Immune Cell Function and Activation (e.g., TLR9 response)
Bafilomycin A1 modulates the function and activation of various immune cells, primarily by interfering with endosomal signaling. A key example is its effect on Toll-like receptor 9 (TLR9), an intracellular pattern recognition receptor that recognizes unmethylated CpG motifs in bacterial and viral DNA. frontiersin.org
TLR9 is located within the endosomal compartment, and its activation requires the acidic environment of the endosome for ligand recognition and subsequent signaling. molbiolcell.orgtaylorfrancis.com Bafilomycin A1, by neutralizing the endosomal pH, effectively blocks TLR9-mediated signaling pathways. nih.govnih.gov In experimental settings using immune cells like B cells, dendritic cells, and macrophages, treatment with Bafilomycin A1 abrogates the cellular response to CpG-DNA. molbiolcell.orgnih.gov This includes the inhibition of downstream signaling cascades, such as the activation of NF-κB, and the subsequent production of pro-inflammatory cytokines and chemokines like IL-6, IL-12, and TNF-α. nih.govtaylorfrancis.com This inhibitory effect is specific to endosomal TLRs (like TLR3, TLR7, and TLR9), as signaling from cell surface TLRs, such as TLR4, is not affected. nih.govtaylorfrancis.com
| Cell Type | Receptor/Pathway | Effect of Bafilomycin A1 | Reference |
| HEK293 cells expressing hTLR9 | TLR9 | Dose-dependently inhibits NF-κB activation upon stimulation with CpG-ODN. nih.govmolbiolcell.org | nih.govmolbiolcell.org |
| Murine Fetal Skin-Derived Mast Cells (FSMC) | TLR3, TLR7, TLR9 | Completely inhibits IL-6 and MIP-2 production induced by their respective ligands. nih.gov | nih.gov |
| RAW264.7 Macrophages | TLR9 (activated by baculovirus) | Inhibits immune activation, demonstrating the requirement of endosomal acidification. taylorfrancis.com | taylorfrancis.com |
| Human B-ALL cells | Autophagy/Lysosomes | Induces alkalinization of acidic compartments, compromising cytoprotective autophagy. |
Developmental Biology and Cell Differentiation Research
Role of Vacuolar Acidification in Developmental Processes
Vacuolar acidification, mediated by the V-ATPase, is a fundamental cellular process with profound implications for developmental biology and cell differentiation. The proper functioning of key signaling pathways that govern development, such as Notch and Wnt signaling, is dependent on endosomal acidification. researchgate.netsdbonline.org These pathways are critical for regulating the balance between stem cell proliferation and differentiation.
Research using models like Drosophila and developing mouse embryos has demonstrated the essential role of V-ATPase. sdbonline.orgaai.org For instance, in the developing mouse cortex, inhibiting the V-ATPase in neural precursors leads to a depletion of the neural stem cell pool by promoting their premature differentiation into neurons. researchgate.netsdbonline.org This effect is linked to a reduction in Notch signaling. The inhibition prevents the proper processing and activation of the Notch receptor, which occurs within acidic endosomal compartments. sdbonline.org Therefore, vacuolar acidification is crucial for maintaining the "stemness" of neural progenitors. This highlights how Bafilomycin A1, as a V-ATPase inhibitor, can be used as a tool to probe the intricate relationship between endo-lysosomal pH, crucial signaling pathways, and cell fate decisions during embryonic development. mdpi.com
| Organism/Model | Developmental Process | Key Finding Related to V-ATPase/Acidification | Reference |
| Mouse (developing cortex) | Neural stem cell maintenance | Inhibition of V-ATPase depletes neural stem cells by promoting differentiation via reduced Notch signaling. researchgate.netsdbonline.org | researchgate.netsdbonline.org |
| Drosophila | Neuroblast development | V-ATPase is essential for neuroblast growth and persistent Notch signaling activity. aai.org | aai.org |
| Zebrafish | Smooth muscle and pigment cell differentiation | Pharmacological inhibition of V-ATPase with Bafilomycin A1 can be used to study the role of acidic stores in cell differentiation. taylorandfrancis.com | taylorandfrancis.com |
Bafilomycin A1 in Studying Cell Fate Determination
Bafilomycin A1, a specific and potent inhibitor of vacuolar H+-ATPase (V-ATPase), serves as a critical tool in cell biology for investigating the intricate processes that govern cell fate determination. rndsystems.cominvivogen.com By disrupting the acidification of lysosomes and endosomes, Bafilomycin A1 effectively blocks the late stages of autophagy, a fundamental cellular recycling process. invivogen.comnih.gov This inhibition of autophagic flux has profound consequences on cellular homeostasis, making Bafilomycin A1 an invaluable compound for exploring the complex interplay between autophagy and various cell fate decisions, including apoptosis, necroptosis, cellular senescence, and stem cell differentiation.
Role in Apoptosis Research
Bafilomycin A1 is widely used to study the relationship between autophagy and apoptosis (programmed cell death). The inhibition of autophagy by Bafilomycin A1 often leads to the induction of apoptosis in various cancer cell lines, highlighting a critical crosstalk between these two pathways. nih.govmdpi.com In pediatric B-cell acute lymphoblastic leukemia (B-ALL) cells, for instance, low concentrations of Bafilomycin A1 were found to not only inhibit autophagy but also to induce caspase-independent apoptosis. nih.gov This was achieved through the translocation of the apoptosis-inducing factor (AIF) from the mitochondria to the nucleus. nih.gov Similarly, in MG63 osteosarcoma cells, Bafilomycin A1 treatment resulted in an accumulation of autophagosomes, a collapse of the mitochondrial membrane potential, and subsequent apoptosis. spandidos-publications.com Research has also demonstrated its ability to induce apoptosis in hepatocellular carcinoma cells and neonatal rat cardiomyocytes, further establishing its utility in dissecting the molecular mechanisms that link a stalled autophagy process to the activation of apoptotic cell death. invivogen.comahajournals.org
| Research Model / Cell Type | Effect of Bafilomycin A1 | Key Molecular Findings | Citation |
|---|---|---|---|
| Pediatric B-cell Acute Lymphoblastic Leukemia (B-ALL) | Induces caspase-independent apoptosis. | Inhibits late-stage autophagy; promotes translocation of AIF from mitochondria to nucleus; enhances binding of Beclin 1 to Bcl-2. | nih.gov |
| MG63 Osteosarcoma Cells | Induces apoptosis and inhibits proliferation. | Blocks autophagosome-lysosome fusion; causes collapse of mitochondrial membrane potential; increases expression of p53 and Beclin1. | spandidos-publications.com |
| Human Colon Cancer Cells | Triggers apoptosis. | Suppression of macroautophagy leads to reduced cell proliferation and apoptosis. | mdpi.com |
| Neonatal Rat Cardiomyocytes | Increases apoptosis during metabolic inhibition/recovery. | Inhibits V-ATPase, leading to intracellular acidification, which can contribute to Ca²+ overload and apoptosis. | ahajournals.org |
Modulation of Necroptosis
Necroptosis is a form of programmed necrosis, or inflammatory cell death. The study of its regulation and interaction with other cell death pathways is an active area of research. Bafilomycin A1 has been utilized to investigate the role of autophagy in necroptosis. In some experimental models, the inhibition of late-stage autophagy by Bafilomycin A1 has been shown to attenuate necroptotic cell death. For example, in a rat model of global cerebral ischemia-reperfusion injury, pretreatment with Bafilomycin A1 reduced brain infarct volume by inhibiting autophagy-triggered necroptosis. mdpi.comresearchgate.net This effect was associated with reduced levels of the key necroptotic proteins RIPK1 and RIPK3. mdpi.comresearchgate.net In hypoxic cardiomyocytes, Bafilomycin A1-induced accumulation of autophagosomes was shown to upregulate RIPK1 and RIPK3 and enhance necroptosis, suggesting that the impairment of autophagic flux can directly stimulate the necroptotic machinery. frontiersin.org These findings indicate that Bafilomycin A1 can be used to dissect the conditions under which autophagy inhibition either suppresses or promotes necroptotic signaling.
| Research Model / Cell Type | Effect of Bafilomycin A1 | Key Molecular Findings | Citation |
|---|---|---|---|
| Rat Model of Cerebral Ischemia/Reperfusion | Attenuates necroptosis. | Inhibits late-stage autophagy, leading to reduced levels of RIPK1 and RIPK3 proteins. | mdpi.comresearchgate.net |
| Hypoxic Cardiomyocytes | Enhances necroptosis. | Induces autophagosome accumulation, which upregulates RIPK1 and RIPK3 and increases phosphorylation of MLKL. | frontiersin.org |
| L929 Murine Fibrosarcoma Cells | Blocks lysosomal degradation during TNF-induced necroptosis. | Prevents further increase in LC3-II levels, indicating a blockage of autophagic flux rather than induction. | tandfonline.com |
Application in Cellular Senescence Studies
Cellular senescence is a state of irreversible cell cycle arrest. A key biomarker for senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal), which results from altered lysosomal function. biolegend.com Bafilomycin A1 is a crucial reagent in assays designed to detect cellular senescence. By inhibiting V-ATPase, it neutralizes the acidic pH of lysosomes, which in turn blocks the activity of the endogenous β-galactosidase that can interfere with the specific detection of SA-β-gal. jove.comdojindo.comdojindo.com This allows for a more accurate quantification of senescent cells in a population. biolegend.comjove.com Interestingly, research in colon cancer cells that have entered a state of therapy-induced senescence (TIS) has shown a complex role for Bafilomycin A1. While an initial pulse of Bafilomycin A1 postponed cell re-population, in the long term, it led to a reactivation of autophagy in a subpopulation of cells and increased their proliferative potential, suggesting it can modulate the fate of dormant, senescent cancer cells. nih.gov
| Research Model / Cell Type | Application of Bafilomycin A1 | Key Findings | Citation |
|---|---|---|---|
| Various Live Cell Models | Used as a tool to specifically detect senescent cells. | Inhibits endogenous β-galactosidase activity by neutralizing lysosomal pH, allowing for specific detection of SA-β-gal. | biolegend.comjove.comdojindo.comdojindo.com |
| HCT116 Colon Cancer Cells (Therapy-Induced Senescence) | Investigates the role of autophagy in senescent cell fate. | A transient pulse of Bafilomycin A1 initially blocked re-population but later resulted in reactivated autophagy and increased proliferation, triggering tumor re-growth in mice. | nih.gov |
Investigating Stem Cell Fate and Differentiation
The fate of stem cells, whether they self-renew or differentiate into specialized cell types, is tightly regulated. Autophagy is known to play a significant role in these processes. Bafilomycin A1 is used to inhibit autophagy to understand its specific contribution to stem cell lineage commitment. In studies involving human pluripotent stem cells, blocking autophagy with Bafilomycin A1 was shown to delay the degradation of the pluripotency transcription factor SOX2. tandfonline.com This accumulation of SOX2 influenced lineage commitment, favoring neuroectoderm formation over mesendoderm formation, demonstrating that autophagy-mediated protein turnover is a key determinant in early differentiation events. tandfonline.com Furthermore, in the context of leukemia, Bafilomycin A1 has been shown to selectively target patient-derived leukemia stem cells (LSCs), reducing their numbers and inhibiting their proliferation while sparing normal hematopoietic stem cells. rndsystems.comnih.gov It has also been used in models like C. elegans neuroblasts to show that V-ATPase activity is crucial for the asymmetric segregation of cellular components that determine daughter cell fates during cell division. elifesciences.org
| Research Model / Cell Type | Effect of Bafilomycin A1 | Key Molecular Findings/Observations | Citation |
|---|---|---|---|
| Human Pluripotent Stem Cells (hPSCs) | Influences lineage commitment during differentiation. | Blocking autophagy delayed the degradation of the transcription factor SOX2, promoting neuroectoderm formation. | tandfonline.com |
| Patient-Derived B-ALL Leukemia Stem Cells (LSCs) | Selectively reduces LSC population and inhibits proliferation. | Induces cytotoxicity in CD34+CD19+ LSCs while leaving normal hematopoietic stem cells unaffected. | rndsystems.comnih.gov |
| Human Mesenchymal Stem Cells | Inhibits proteolytic degradation associated with autophagy. | Used as a tool to confirm the role of autophagy in stem cell protein turnover. | stemcell.com |
| C. elegans Q Neuroblast | Inhibits V-ATPase activity to study daughter cell fate. | Pharmacological inhibition of V-ATPase disrupts the asymmetric segregation of the NuRD complex, affecting daughter cell fates. | elifesciences.org |
| Induced Pluripotent Stem Cell (iPSC)-derived Endothelial Cells | Used to measure autophagic flux during differentiation. | Blocking lysosomal degradation allows for the quantification of autophagosome formation (LC3-II accumulation). | oup.com |
Advanced Methodologies and Experimental Considerations for Bafilomycin A1 Research
Quantitative Assessment of Autophagic Flux using Bafilomycin A1
Autophagy is a dynamic process involving the formation of autophagosomes, their fusion with lysosomes, and the subsequent degradation of their contents. bio-techne.combiorxiv.org Measuring autophagic flux, rather than just static levels of autophagy-related proteins, provides a more accurate understanding of autophagic activity. Bafilomycin A1 is routinely employed to block the degradation phase of autophagy, leading to the accumulation of autophagosomes and their cargo, which can then be quantitatively assessed. bio-techne.combiorxiv.orgnih.govmblbio.comahajournals.orgnih.gov
LC3-II Accumulation Assays with Bafilomycin A1 (e.g., Western blotting)
One of the most common and reliable methods for assessing autophagic flux involves monitoring the lipidation of Microtubule-Associated Protein 1 Light Chain 3 (LC3). bio-techne.commblbio.comnovusbio.com Cytosolic LC3-I is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which associates with autophagosomal membranes. bio-techne.commblbio.com While an increase in LC3-II levels can indicate either increased autophagosome formation or impaired autophagosome degradation, the use of Bafilomycin A1 helps differentiate these two scenarios. bio-techne.commblbio.comnovusbio.com
In the presence of Bafilomycin A1, which inhibits lysosomal acidification and thus the degradation of autophagosomal contents, LC3-II accumulates if autophagosome formation is active. bio-techne.combiorxiv.orgnih.govmblbio.comnih.govnovusbio.comhaematologica.org Therefore, comparing LC3-II levels in cells treated with and without Bafilomycin A1 provides a measure of autophagic flux. A significant increase in LC3-II in Bafilomycin A1-treated samples compared to untreated controls indicates intact autophagic flux. nih.govmblbio.comnih.govnovusbio.com Western blotting is the primary technique used to quantify LC3-I and LC3-II protein levels. bio-techne.comnih.govmblbio.comnovusbio.com
Example Data Table: LC3-II Accumulation in Response to Bafilomycin A1 Treatment
| Treatment Condition | LC3-I (Arbitrary Units) | LC3-II (Arbitrary Units) | LC3-II/LC3-I Ratio | Fold Change in LC3-II (vs. Control) |
|---|---|---|---|---|
| Control (Untreated) | X | Y | Y/X | 1.0 |
| Starvation | X' | Y' | Y'/X' | (Y'/Y) |
| Bafilomycin A1 | X'' | Y'' | Y''/X'' | (Y''/Y) |
| Starvation + Bafilomycin A1 | X''' | Y''' | Y'''/X''' | (Y'''/Y) |
Note: This table illustrates how data might be presented. Actual values would be derived from experimental results, and statistical analysis would be applied to determine significance.
p62/SQSTM1 Degradation Analysis
p62/SQSTM1 (sequestosome 1) is a ubiquitin-binding scaffold protein that serves as an autophagy receptor, linking ubiquitinated cargo to LC3 on the autophagosome membrane for degradation. ahajournals.orgbio-techne.com Consequently, p62 itself is degraded during the autophagic process. ahajournals.orgbio-techne.com Therefore, a decrease in p62 levels generally indicates increased autophagic degradation, while an accumulation of p62 suggests impaired autophagic flux. ahajournals.orgbio-techne.comrupress.org
Similar to LC3-II, monitoring p62 levels in the presence and absence of Bafilomycin A1 provides crucial insights into autophagic flux. ahajournals.orgnih.govrupress.orgproteolysis.jp If p62 levels decrease under conditions that induce autophagy but accumulate when Bafilomycin A1 is added, it confirms that the autophagic pathway is functional and p62 is being degraded. nih.govrupress.orgproteolysis.jp Western blotting is commonly used to analyze p62 protein levels. ahajournals.orgbio-techne.commdpi.com
Example Data Table: p62/SQSTM1 Levels in Response to Bafilomycin A1 Treatment
| Treatment Condition | p62/SQSTM1 (Arbitrary Units) | Fold Change in p62/SQSTM1 (vs. Control) |
|---|---|---|
| Control (Untreated) | A | 1.0 |
| Autophagy Induction | B | B/A |
| Bafilomycin A1 | C | C/A |
| Autophagy Induction + Bafilomycin A1 | D | D/A |
Note: This table illustrates how data might be presented. Actual values would be derived from experimental results, and statistical analysis would be applied to determine significance.
Fluorescence Microscopy Techniques (e.g., GFP-LC3, tandem reporters)
Fluorescence microscopy offers a visual and quantitative approach to assess autophagic flux. nih.govnih.gov
Measurement of Organellar and Cytosolic pH in Bafilomycin A1 Treated Cells
Bafilomycin A1's primary mechanism of action is the inhibition of V-ATPase, which directly impacts the pH of acidic organelles like lysosomes and endosomes. wikipedia.orgnih.gov Therefore, measuring pH changes in Bafilomycin A1-treated cells is crucial for understanding its effects and the role of V-ATPase in pH homeostasis.
Fluorescent Probes for pH Measurement (e.g., LysoSensor, BCECF, SNARF)
Fluorescent pH probes are widely used to measure the pH of various cellular compartments. nih.gov
Example Data Table: pH Changes in Cellular Compartments with Bafilomycin A1
| Cell Type | Compartment | Baseline pH | pH with Bafilomycin A1 | Change in pH |
|---|---|---|---|---|
| U87MG Cells nih.gov | Endolysosome | 5.28 | 5.57 | +0.29 |
| U87MG Cells nih.gov | Cytosol | 7.01 | 6.46 | -0.55 |
| Sheep Macrophages nih.govbiologists.com | Cytosol | ~7.4 | ~7.2 | -0.2 |
Note: This table illustrates how data might be presented. Actual values would be derived from experimental results, and statistical analysis would be applied to determine significance.
Flow Cytometry-Based pH Measurements
Flow cytometry provides a high-throughput method for measuring pH in individual cells. nih.govnih.govhaematologica.orgnih.govdojindo.comresearchgate.net Cells are loaded with pH-sensitive fluorescent probes (e.g., LysoSensor, BCECF) and then analyzed by flow cytometry. nih.govnih.govhaematologica.orgdojindo.comresearchgate.net The fluorescence intensity or ratiometric measurements from these probes can be correlated with pH values using calibration curves. nih.govresearchgate.net This technique allows for the assessment of pH changes in a large population of cells and can identify heterogeneous responses to Bafilomycin A1 treatment. nih.govhaematologica.orgresearchgate.net For instance, flow cytometric analysis has been used to evaluate intra-vesicular pH and lysosomal permeability in Bafilomycin A1-treated cells stained with LysoSensor Green DND-189. nih.govhaematologica.org
Emerging Research Directions and Future Perspectives for Bafilomycin A1 Studies
Exploration of Bafilomycin A1 Analogs and Derivatives for Refined Mechanistic Dissection
The systematic synthesis and rigorous study of Bafilomycin A1 analogs and derivatives represent a critical frontier for achieving a more refined understanding of its mechanistic interaction with V-ATPases. By introducing precise modifications to the chemical structure of Bafilomycin A1, researchers aim to delineate the specific structural determinants essential for its potent inhibitory activity. Early investigations, for instance, involved the synthesis and evaluation of 31 Bafilomycin A1 derivatives, yielding substantial information regarding the structural requirements for its V-ATPase inhibitory action, even though none of the synthesized analogs surpassed the parent compound in potency. acs.orgnih.gov
Crucial structural features, such as the 7'-hydroxyl group of Bafilomycin A1, have been identified as unique recognition sites by the c subunit of the V-ATPase. This specific interaction is fundamental to Bafilomycin A1's ability to prevent proton translocation. nih.gov Continued exploration through analog development holds the promise of yielding compounds with altered binding affinities or even tissue-specific inhibitory profiles. Such advancements would enable more precise mechanistic dissection of V-ATPase functions in distinct cellular contexts, paving the way for the development of highly selective tools capable of modulating V-ATPases in particular tissues or cell types, thereby minimizing broad cellular perturbations and facilitating a clearer elucidation of V-ATPase roles in both physiological and pathological states. acs.orgnih.gov
Integration of Bafilomycin A1 Studies with High-Throughput Screening Methodologies
Bafilomycin A1 occupies a pivotal position as a reference compound within high-throughput screening (HTS) methodologies, particularly in the quest for novel autophagy modulators. Autophagy, a fundamental cellular degradation and recycling process, is commonly assessed by monitoring autophagic flux. Bafilomycin A1, by virtue of its ability to inhibit lysosomal acidification and impede autophagosome-lysosome fusion, effectively blocks the late stages of autophagy, leading to a characteristic accumulation of autophagosomes. medchemexpress.comcaltagmedsystems.co.ukinvivogen.com
In HTS platforms, Bafilomycin A1 is routinely employed in conjunction with advanced fluorescent reporter systems, such as GFP-LC3-RFP-LC3ΔG or mRFP-GFP-tagged LC3. These reporters enable the quantitative assessment of autophagic flux: a decrease in the GFP/RFP ratio typically signals autophagy induction, whereas an increase in this ratio, frequently observed following Bafilomycin A1 treatment, indicates a blockade of autophagy due to impaired lysosomal degradation. mdpi.comnih.govbiorxiv.org The strategic inclusion of Bafilomycin A1 as a control allows researchers to accurately differentiate between compounds that genuinely induce autophagy (by promoting autophagosome formation and subsequent degradation) and those that merely cause autophagosome accumulation by hindering their clearance. This integrated approach is indispensable for the accurate identification and characterization of novel chemical modulators of autophagy, thereby establishing a robust framework for drug discovery in this critically important biological pathway. springernature.commdpi.comnih.gov
Development of Advanced Imaging Techniques to Monitor Bafilomycin A1 Effects in Live Cells
The emergence of advanced imaging techniques, particularly super-resolution microscopy, has profoundly enhanced the capacity to monitor the effects of Bafilomycin A1 in live cells with unprecedented spatial and temporal resolution. Techniques such as Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM) effectively circumvent the diffraction limit inherent in conventional light microscopy, enabling the visualization of cellular structures and dynamic processes at the nanoscale (typically 10-30 nm). researchgate.netazolifesciences.comfrontiersin.org
When applied to studies involving Bafilomycin A1, these cutting-edge techniques offer real-time insights into the precise cellular mechanisms impacted by V-ATPase inhibition. For example, researchers can directly observe the accumulation dynamics of autophagosomes, the intricate process of autophagosome-lysosome fusion, and subtle changes in lysosomal morphology and pH in direct response to Bafilomycin A1 treatment. nih.govbiologists.com Live-cell super-resolution imaging facilitates the tracking of individual molecules, protein-protein interactions, and membrane trafficking events, providing a dynamic and granular view of how Bafilomycin A1 perturbs these fundamental cellular processes. This high-resolution monitoring is paramount for understanding the immediate and downstream consequences of V-ATPase inhibition on cellular homeostasis and for rigorously validating mechanistic hypotheses related to Bafilomycin A1's multifaceted actions. azolifesciences.comfrontiersin.org
Systems Biology Approaches to Model Complex Cellular Responses to V-ATPase Inhibition
Systems biology approaches are increasingly being employed to construct comprehensive models of the complex cellular responses elicited by V-ATPase inhibition through Bafilomycin A1. This interdisciplinary field integrates vast amounts of 'omics' data (e.g., genomics, transcriptomics, proteomics, metabolomics) with sophisticated computational modeling techniques to provide a holistic understanding of cellular networks and their dynamic perturbations. By transcending the study of isolated pathways, systems biology can reveal the intricate interplay of molecular events that unfold subsequent to V-ATPase inhibition.
For Bafilomycin A1, these approaches are instrumental in uncovering compensatory mechanisms, identifying previously unrecognized signaling cascades affected by altered lysosomal pH or V-ATPase activity, and predicting broader cellular consequences. For instance, changes in global gene expression profiles, protein phosphorylation states, or metabolic fluxes in response to Bafilomycin A1 can be mapped onto cellular networks to identify critical regulatory nodes and affected pathways. This can lead to the discovery of novel biomarkers indicative of V-ATPase dysfunction or facilitate the identification of synergistic therapeutic targets that, when combined with V-ATPase inhibition, could yield more potent and effective outcomes in various disease models. The development of predictive models based on such integrated data can significantly accelerate the understanding of V-ATPase biology and its profound implications across diverse physiological and pathological conditions.
Unraveling Off-Target Effects of Bafilomycin A1 and Their Mechanistic Implications in Research
While Bafilomycin A1 is widely recognized for its high specificity as a V-ATPase inhibitor, it is imperative for researchers to acknowledge and meticulously unravel its potential off-target effects to ensure accurate interpretation of experimental findings. One significant off-target effect that has been identified is its capacity to inhibit the endoplasmic reticulum (ER) calcium ATPase, Ca-P60A/SERCA. This inhibition of Ca-P60A/SERCA by Bafilomycin A1 independently disrupts autophagosome-lysosome fusion, a process mechanistically distinct from its primary effect on V-ATPase-mediated lysosomal acidification. nih.govnih.govresearchgate.net This dual mechanism of action implies that Bafilomycin A1 can impede autophagic flux through two separate pathways, which carries significant implications for studies aiming to differentiate between the effects solely attributable to lysosomal acidification versus those related to autophagosome-lysosome fusion. nih.govnih.govresearchgate.net
Bafilomycin A1 as a Reference Compound in Preclinical Research Model Development for V-ATPase Inhibition Studies
Bafilomycin A1 serves as an invaluable reference compound in the development and validation of preclinical research models for V-ATPase inhibition studies. Its well-established and potent inhibitory action on V-ATPases positions it as a gold standard against which the efficacy, specificity, and mechanistic profiles of novel V-ATPase inhibitors can be rigorously compared. rndsystems.cominvivogen.com In the realm of mechanistic research, Bafilomycin A1 is routinely employed to dissect the precise roles of V-ATPases in a myriad of cellular processes, including but not limited to autophagy, endocytosis, protein trafficking, and the maintenance of pH homeostasis. researchgate.netmedchemexpress.comcaltagmedsystems.co.uk
By utilizing Bafilomycin A1, researchers can establish baseline cellular responses to V-ATPase blockade across diverse cellular and animal models, thereby validating the functional relevance of V-ATPase activity in specific disease contexts. For instance, in investigations exploring the involvement of V-ATPases in cancer progression, neurodegenerative disorders, or infectious diseases, Bafilomycin A1 enables the confirmation that observed phenotypes are indeed directly linked to V-ATPase inhibition. rndsystems.comhaematologica.orgcaltagmedsystems.co.ukinvivogen.com This benchmark utility is paramount for advancing the fundamental understanding of V-ATPase biology and for facilitating the rational design and development of more targeted and effective therapeutic agents that modulate V-ATPase activity. The continued and judicious use of Bafilomycin A1 as a reference compound ensures consistency, reproducibility, and comparability across disparate research studies, underscoring its enduring importance in foundational mechanistic investigations within preclinical models. biorxiv.org
Q & A
Q. What experimental controls are critical when using Bafilomycin A1 to study autophagy in vitro?
Answer: Researchers must include both positive (e.g., Rapamycin for mTOR inhibition) and negative (e.g., untreated cells) controls to validate autophagy modulation. For Bafilomycin A1, which inhibits lysosomal acidification, parallel assays measuring lysosomal pH (e.g., LysoTracker Red) and autophagic flux (LC3-II quantification via immunoblotting) are essential to confirm target engagement . Additionally, dose-response curves (10–100 nM, 6–24 hours) should be tested to avoid off-target effects at higher concentrations .
Q. How should time-course experiments be designed to assess Bafilomycin A1’s effects on gene expression?
Answer: Use staggered time points (e.g., 12, 24, 48 hours) to capture dynamic transcriptional changes, as Bafilomycin A1 exhibits time-dependent modulation of autophagy-related genes (e.g., 139 genes altered at 48 hours vs. 73 at 12 hours ). Pair RNA-seq data with proteomic validation (e.g., Western blot for LC3B or p62) to account for post-transcriptional delays. Ensure biological triplicates and statistical thresholds (e.g., fold-change >1.5, p <0.05) to minimize false positives .
Q. What parameters must be reported when using Bafilomycin A1 in cell culture models?
Answer: Document (1) cell type and passage number, (2) treatment duration and concentration, (3) solvent controls (e.g., DMSO concentration), and (4) viability assays (e.g., MTT) to rule out cytotoxicity. For reproducibility, follow standardized reporting guidelines (e.g., MIAME for omics data) and include raw data in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in Bafilomycin A1’s dose-dependent effects across studies?
Answer: Contradictions often arise from cell-type-specific responses or threshold variability (e.g., fold-change cutoffs). To address this:
- Perform meta-analyses of published datasets, stratifying by cell lineage or experimental conditions .
- Use orthogonal assays (e.g., electron microscopy for autophagosome quantification) to validate transcriptomic findings .
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate confounding variables .
Q. What methodologies enable integration of transcriptomic and proteomic data in Bafilomycin A1 studies?
Answer: Combine RNA-seq with tandem mass tag (TMT)-based proteomics, aligning time points and fold-change thresholds (e.g., >1.5 for RNA, >1.3 for proteins). Tools like Ingenuity Pathway Analysis (IPA) can identify discordant pathways (e.g., upregulated genes with downregulated proteins). For rigor, validate key nodes (e.g., SQSTM1/p62) via siRNA knockdown and rescue experiments .
Q. How can Bafilomycin A1 treatment protocols be optimized for co-administration with other inhibitors (e.g., chloroquine)?
Answer:
- Conduct synergy assays (e.g., Chou-Talalay method) to determine additive vs. antagonistic effects .
- Monitor lysosomal membrane stability via Galectin-3 puncta assay, as dual inhibition may exacerbate lysosomal stress .
- Use fractional inhibitory concentration (FIC) indices to guide dosing, ensuring sub-cytotoxic levels of both agents .
Methodological Recommendations
- Hypothesis Formulation : Ground hypotheses in prior mechanistic studies (e.g., Bafilomycin A1’s V-ATPase inhibition) and explicitly state expected outcomes (e.g., "Because V-ATPase inhibition blocks autophagosome-lysosome fusion, LC3-II accumulation is predicted...") .
- Data Contradiction Analysis : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables in conflicting datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
